Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate
Description
Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, methoxy groups at the 4- and 5-positions, and a methyl group at the 2-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules. For example, it has been utilized as a precursor in the synthesis of more complex derivatives, such as methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate (compound 9), which exhibits protein tyrosine phosphatase 1B (PTP1B) inhibitory activity (55.84% inhibition at 20 mg/L) .
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate |
InChI |
InChI=1S/C11H13BrO4/c1-6-7(11(13)16-4)5-8(14-2)10(15-3)9(6)12/h5H,1-4H3 |
InChI Key |
ISRYULHISVXPSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=O)OC)OC)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate typically involves the bromination of methyl 4,5-dimethoxy-2-methylbenzoate. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve methyl 4,5-dimethoxy-2-methylbenzoate in benzene.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours to complete the bromination reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOMe) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: Formation of methyl 3-methoxy-4,5-dimethoxy-2-methylbenzoate.
Oxidation: Formation of 3-bromo-4,5-dimethoxy-2-methylbenzoic acid.
Reduction: Formation of 3-bromo-4,5-dimethoxy-2-methylbenzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Key Observations :
- Compound 9’s higher bromination (2′,3′-dibromo) increases molecular weight and steric hindrance, likely affecting solubility and reactivity .
- Synthetic Complexity : Compound 9 requires multi-step synthesis (bromination, Friedel-Crafts acylation), resulting in a lower overall yield (19.6%) compared to simpler derivatives .
Key Findings :
- The bromine and methoxy groups in compound 9 contribute to its PTP1B inhibitory activity, a target for diabetes and obesity therapeutics. The target compound’s role as a precursor suggests its derivatives may retain or enhance this activity .
- Non-brominated analogs lack the electrophilic halogen required for strong enzyme interactions, resulting in reduced efficacy.
Research and Market Considerations
- Availability : Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate is listed as discontinued by suppliers like CymitQuimica, complicating procurement for research .
- Derivative Utility : Despite its discontinued status, its derivatives (e.g., compound 9) remain relevant in medicinal chemistry due to their bioactivity .
Biological Activity
Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound features a unique chemical structure characterized by the presence of bromine and methoxy groups. These functional groups contribute to its reactivity and biological interactions.
Structural Formula
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Study: Antibacterial Activity
A study assessed the compound's antibacterial effects against several pathogens, where it demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Research Findings:
-
Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that this compound can reduce cell viability significantly.
Cell Line IC50 (µM) MCF-7 25 A549 30 - Mechanism of Action : The compound appears to interact with specific molecular targets within cancer cells, modulating pathways involved in cell survival and proliferation.
The biological activity of this compound is largely attributed to its interaction with enzymes and receptors. The bromine atom and methoxy groups enhance its binding affinity to biological molecules, potentially leading to the modulation of enzyme activities that are crucial for microbial survival and cancer cell growth.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-bromo-3-methylbenzoate | Lacks methoxy groups | Moderate antibacterial |
| Methyl 3-bromo-4-methoxybenzoate | One methoxy group | Lower anticancer activity |
| Methyl 3-bromo-4,5-dimethoxybenzoate | Two methoxy groups | High antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
